Tetrachloro Substitution Pattern Verification
The compound is definitively identified and distinguished from all other isomers and analogs by its unique InChIKey: XIHRDJVCKRDXOG-UHFFFAOYSA-N, derived from its specific InChI string (InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3) [1]. In contrast, the commonly confused analog Chlorobutanol has the InChIKey OUQSGQCZOLVZFO-UHFFFAOYSA-N. The target compound has an exact mass of 209.917276 g/mol, which is 32.5 m/z units higher than the base mass of Chlorobutanol (177.4 g/mol) due to the substitution of a hydrogen with a chlorine atom [1].
| Evidence Dimension | Exact Mass (Monoisotopic) |
|---|---|
| Target Compound Data | 209.917276 g/mol |
| Comparator Or Baseline | Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol): 177.4227 g/mol (calculated) |
| Quantified Difference | Δ = +32.4946 m/z |
| Conditions | Mass Spectrometry (GC-MS) |
Why This Matters
This unambiguous mass shift confirms the compound's identity and purity, which is critical for analytical verification in procurement and ensures that the correct, more highly chlorinated building block is being used in subsequent synthetic steps.
- [1] SpectraBase Compound ID CxI54tm3xq2: 2-Propanol, 1,1,1,3-tetrachloro-2-methyl-. Wiley Science Solutions, 2024. View Source
